molecular formula C34H34N2O8S2 B12847330 5-Butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid CAS No. 3773-10-2

5-Butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid

Cat. No.: B12847330
CAS No.: 3773-10-2
M. Wt: 662.8 g/mol
InChI Key: NGYPWHPOBQILDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Anthracene Derivative: The initial step involves the synthesis of the anthracene derivative through a Friedel-Crafts acylation reaction.

    Sulfonation: The anthracene derivative is then subjected to sulfonation using sulfuric acid to introduce the sulfonic acid groups.

    Amination: The sulfonated anthracene is reacted with aniline derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid
  • Anthracene-9,10-dione derivatives

Uniqueness

5-Butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid is unique due to its specific structural features, including the presence of multiple sulfonic acid groups and butyl substituents

Properties

CAS No.

3773-10-2

Molecular Formula

C34H34N2O8S2

Molecular Weight

662.8 g/mol

IUPAC Name

5-butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid

InChI

InChI=1S/C34H34N2O8S2/c1-3-5-9-21-13-15-25(29(19-21)45(39,40)41)35-27-17-18-28(32-31(27)33(37)23-11-7-8-12-24(23)34(32)38)36-26-16-14-22(10-6-4-2)20-30(26)46(42,43)44/h7-8,11-20,35-36H,3-6,9-10H2,1-2H3,(H,39,40,41)(H,42,43,44)

InChI Key

NGYPWHPOBQILDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)O)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.